molecular formula C9H10N4O3 B11880200 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol CAS No. 62194-92-7

2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol

Cat. No.: B11880200
CAS No.: 62194-92-7
M. Wt: 222.20 g/mol
InChI Key: GCLWSMQFZLHTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol is a nitroimidazole-based heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a nitro group at the 3-position and an ethanolamine moiety at the 2-position. This structural motif is critical for its biological activity, particularly in antimicrobial and antiparasitic contexts. The nitro group (-NO₂) enables redox-mediated activation under hypoxic conditions, a hallmark of nitroimidazole pharmacophores, while the ethanolamine side chain enhances solubility and target interaction .

Properties

CAS No.

62194-92-7

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol

InChI

InChI=1S/C9H10N4O3/c14-6-4-10-8-9(13(15)16)12-5-2-1-3-7(12)11-8/h1-3,5,10,14H,4,6H2

InChI Key

GCLWSMQFZLHTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol typically involves the reaction of 2-aminopyridine with nitroimidazole derivatives. One common method includes the use of copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . This reaction is carried out under mild conditions and is compatible with a wide range of functional groups, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can exhibit different biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol exhibit antimicrobial properties against various pathogens. A study demonstrated that derivatives of nitroimidazole compounds showed effectiveness against Helicobacter pylori and other resistant strains, suggesting potential for treating infections where conventional antibiotics fail .

Anticancer Properties

There is growing interest in the anticancer effects of nitroimidazole derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS). For instance, a related compound was found to inhibit tumor growth in xenograft models, indicating that 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol may have similar effects .

Pain Management

Recent patents suggest the use of VAP-1 inhibitors, which include derivatives of this compound, for treating pain. The mechanism involves inhibiting the enzyme VAP-1/SSAO, which plays a role in inflammatory pain pathways. Clinical trials are underway to assess the efficacy of these inhibitors in chronic pain management .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of nitroimidazole derivatives has revealed that modifications to the amino and hydroxyl groups significantly affect biological activity. A comprehensive analysis of various analogs provides insights into optimizing these compounds for enhanced therapeutic effects.

Modification Effect on Activity
Nitro group substitutionIncreases antimicrobial potency
Hydroxyl group positionAffects solubility and bioavailability
Amino chain lengthModulates interaction with biological targets

Clinical Trials

A clinical trial involving a related nitroimidazole compound demonstrated promising results in reducing infection rates in patients undergoing chemotherapy. The trial highlighted the potential for using such compounds to enhance patient outcomes by preventing secondary infections .

Laboratory Studies

In laboratory settings, 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol has been evaluated for its ability to penetrate cellular membranes and its cytotoxicity against various cancer cell lines. Results indicated that it selectively induces cell death in malignant cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes and receptors involved in critical cellular processes, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity and Solubility

  • 2-Thioalkyl-3-nitroimidazo[1,2-a]pyridines (5a–k, ): These derivatives replace the ethanolamine group with thioalkyl chains (e.g., -SCH₃, -SCH₂CH₂Cl). While they exhibit potent antibacterial activity, their lipophilicity reduces aqueous solubility compared to the ethanolamine-substituted target compound. For example, compound 5c (2-(chloroethylthio)-3-nitroimidazo[1,2-a]pyridine) shows MIC values of 1.56 µg/mL against S. aureus but requires DMSO for solubilization, limiting in vivo applicability .
  • 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (): This analog lacks the nitro group and replaces the hydroxyl in ethanolamine with an amine. The absence of the nitro moiety abolishes redox activation, rendering it inactive in anaerobic bacterial models. However, its lower molecular weight (175.23 g/mol vs. ~265 g/mol for the target compound) improves membrane permeability .
  • SCH 1473759 (): A complex derivative with pyrazine and isothiazole rings, this compound demonstrates how extended aromatic systems enhance kinase inhibition (e.g., MET kinase IC₅₀ < 10 nM). However, its larger molecular weight (426.54 g/mol) and polar surface area reduce bioavailability compared to the simpler ethanolamine-substituted target .

Pharmacokinetic Optimization

  • Aqueous Solubility: The ethanolamine group in the target compound improves solubility (>10 mg/mL in water) relative to analogs like 5a–k (<1 mg/mL) and SCH 1473759 (~2 mg/mL). This property aligns with findings in , where hydroxyl-containing derivatives of 3-nitroimidazo[1,2-a]pyridines showed enhanced pharmacokinetic profiles in antileishmanial studies .
  • Metabolic Stability: The nitro group in the target compound is susceptible to reductase-mediated degradation, a common issue in nitroimidazoles. In contrast, non-nitro analogs (e.g., ) avoid this pathway but lack prodrug activation .

Key Research Findings

  • Antileishmanial Superiority: The target compound outperforms simpler nitroimidazoles (e.g., metronidazole) due to its dual functionality: the nitro group targets anaerobic parasites, while the ethanolamine enhances tissue penetration. In murine models, it reduced parasite burden by 90% at 10 mg/kg, compared to 60% for metronidazole .
  • Toxicity Profile: The ethanolamine group mitigates hepatotoxicity observed in halogenated analogs (e.g., 6-bromo derivatives in ), which showed ALT elevations >300 U/L in preclinical studies .

Biological Activity

The compound 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antileishmanial agent. This article reviews the biological activity of this compound, emphasizing its pharmacokinetic properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol can be represented as follows:

C10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2

This compound features a nitro group attached to an imidazo-pyridine moiety, which is crucial for its biological activity.

Antileishmanial Activity

Recent studies have demonstrated that this compound exhibits substantial activity against Leishmania infantum, the causative agent of leishmaniasis. The effective concentration (EC50) required to inhibit the intracellular amastigote stage was found to be 3.7 µM , which is significantly lower than that of established treatments like miltefosine (EC50 = 15.9 µM) and fexinidazole (EC50 = 0.4 µM) .

Table 1: Comparative Antileishmanial Activity

CompoundEC50 (µM)
2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol3.7
Miltefosine15.9
Fexinidazole0.4

Pharmacokinetic Properties

The compound has shown improved aqueous solubility and gastrointestinal permeability in pharmacokinetic models. It demonstrated good metabolic stability with a half-life greater than 40 minutes in mouse microsomal studies . This suggests that it may be suitable for oral administration and further in vivo studies.

The mechanism by which 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol exerts its effects involves interference with the biological processes of Leishmania species. The nitroimidazole moiety is known to generate reactive nitrogen species upon reduction within the parasite, leading to cellular damage and ultimately cell death .

In Vivo Efficacy

In a recent study involving murine models infected with L. infantum, treatment with the compound resulted in a significant reduction in parasite load compared to untreated controls. The study highlighted the compound's potential as a viable therapeutic option for leishmaniasis .

Toxicological Assessment

Toxicity studies have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.